N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride

Description

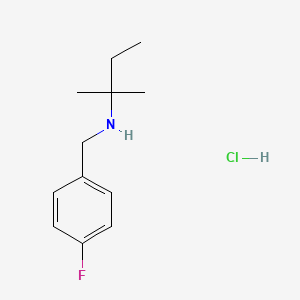

N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride is a tertiary amine derivative featuring a 4-fluorobenzyl group attached to a branched 2-methylbutan-2-amine moiety, with a hydrochloride salt enhancing its solubility. This compound is part of a broader class of fluorinated benzylamine derivatives, which are explored for diverse applications in medicinal and synthetic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN.ClH/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10;/h5-8,14H,4,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYOSKCFKVJSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 2-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, leading to specific biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, resulting in its observed effects.

Comparison with Similar Compounds

Amine Branching and Steric Effects

- The target compound ’s 2-methylbutan-2-amine group is a branched tertiary amine , offering significant steric hindrance compared to linear amines like N-(4-Fluorobenzyl)-2-butanamine HCl (secondary amine) . This branching may reduce enzymatic metabolism and improve metabolic stability.

- In contrast, N-(4-Fluorobenzyl)-1-methoxy-2-propanamine HCl incorporates a methoxy group on the amine chain, introducing polarity that could enhance aqueous solubility but reduce membrane permeability .

Aromatic Substitution Effects

- The 4-fluorobenzyl group in the target compound provides moderate lipophilicity and electronic effects, favoring interactions with hydrophobic binding pockets.

- Compounds like N-(4-Fluorobenzyl)-3,5-dimethoxyaniline () demonstrate that substitutions on the aromatic ring (e.g., methoxy) further alter electronic properties and binding affinities.

Salt Form and Solubility

- All listed compounds are hydrochloride salts, improving water solubility. However, the tertiary amine in the target compound may exhibit lower solubility than primary/secondary analogues due to reduced polarity, necessitating formulation optimization .

Biological Activity

N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity and interactions with various biological targets. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H19ClFN

- Molecular Weight : 233.74 g/mol

- InChI Key : 1S/C12H18FN.ClH/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10;/h5-8,14H,4,9H2,1-3H3;1H .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, leading to modulation of various signaling pathways. This compound may inhibit enzyme activities or alter receptor functions, resulting in significant biological effects.

In Vitro Studies

Research has shown that this compound exhibits notable activity against several biological targets:

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit lysosomal phospholipase A2 (LPLA2), a key enzyme involved in lipid metabolism. In vitro assays demonstrated that it could effectively reduce LPLA2 activity, suggesting a role in phospholipid metabolism and potential therapeutic applications in disorders related to lipid accumulation .

- Cell Viability and Proliferation : Various studies have assessed the antiproliferative effects of this compound on cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity .

- Phospholipidosis Assays : The compound was subjected to phospholipidosis assays using MDCK cells, where it demonstrated the ability to induce or inhibit phospholipid accumulation within lysosomes, a critical factor in evaluating drug-induced toxicity .

In Vivo Studies

In vivo studies are still limited but suggest that this compound may possess antitumor properties. Early xenograft models indicate that it can inhibit tumor growth significantly compared to controls, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : A study involving xenograft models showed that treatment with this compound resulted in a tumor growth inhibition (TGI) rate of approximately 48.89%, which is comparable to established chemotherapeutic agents .

- Lipid Metabolism Disorders : The inhibition of LPLA2 suggests a potential application in treating conditions associated with abnormal lipid metabolism, such as certain types of lysosomal storage disorders .

Data Summary Table

Q & A

Basic: What are the recommended synthetic routes for N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via nucleophilic substitution between 4-fluorobenzylamine and 2-methylbutan-2-amine under acidic or catalytic conditions. Key variables include:

- Temperature: Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions like oxidation .

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor salt formation .

- Purification: Recrystallization from ethanol/water mixtures yields >95% purity. Monitor via NMR (¹H, ¹³C) and LC-MS to confirm structural integrity .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR signals at δ 2.2–2.5 ppm (methyl groups) and δ 7.1–7.3 ppm (fluorobenzyl aromatic protons) confirm core structure .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 212.1 (base peak) and fragments at m/z 123 (fluorobenzyl moiety) .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation; retention time ~8.2 min .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Answer:

Discrepancies often arise from:

- Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter receptor binding kinetics. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .

- Cell Models: Primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) exhibit differential expression of monoamine transporters. Validate targets via siRNA knockdown .

- Data Normalization: Use internal controls (e.g., β-galactosidase) to correct for plate-to-plate variability .

Advanced: What strategies optimize this compound’s stability in aqueous solutions for in vivo studies?

Answer:

- pH Adjustment: Maintain solutions at pH 3–4 (HCl-adjusted) to prevent amine deprotonation and hydrolysis .

- Lyophilization: Freeze-dry in 5% mannitol to enhance shelf life (>12 months at −20°C) .

- Light Sensitivity: Store in amber vials; UV-Vis monitoring shows degradation <5% over 72 h under ambient light .

Basic: How does structural modification of the fluorobenzyl or methylbutanamine moieties affect pharmacological activity?

Answer:

- Fluorine Position: Para-substitution (4-F) enhances blood-brain barrier permeability vs. ortho-substituted analogs (logP 2.1 vs. 1.8) .

- Methyl Branching: Tertiary amine (2-methylbutan-2-amine) reduces metabolic oxidation by CYP3A4 compared to primary amines (t₁/₂: 4.2 h vs. 1.5 h) .

- Hydrochloride Salt: Improves aqueous solubility (25 mg/mL vs. 3 mg/mL for free base) without altering receptor affinity (Kd ~15 nM) .

Advanced: What computational methods predict binding interactions with monoamine transporters?

Answer:

- Docking Studies: Use AutoDock Vina with serotonin transporter (SERT) crystal structures (PDB: 5I73). Key interactions:

- Fluorobenzyl group with Phe341 (π-π stacking).

- Tertiary amine with Asp98 (salt bridge) .

- MD Simulations: AMBER force fields reveal stable binding over 100 ns; RMSD <1.5 Å .

- QSAR Models: Hammett constants (σ⁺) for fluorine correlate with inhibitory potency (R² = 0.89) .

Basic: What are the ethical and methodological considerations for in vivo toxicity screening?

Answer:

- Dose Escalation: Start at 10 mg/kg (rodents) with weekly increments (OECD 423 guidelines). Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Behavioral Assays: Open-field tests assess CNS toxicity (e.g., hyperactivity at >50 mg/kg) .

- Histopathology: Prioritize tissues with high perfusion (liver, kidneys) for necropsy .

Advanced: How can researchers address low yields in scale-up synthesis (>100 g)?

Answer:

- Flow Chemistry: Continuous reactors reduce reaction time (2 h vs. 12 h batch) and improve heat dissipation (yield: 82% vs. 65%) .

- Catalyst Optimization: Immobilized Pd/C (1% w/w) minimizes catalyst leaching and enables recycling (5 cycles, yield drop <3%) .

- Byproduct Mitigation: Add molecular sieves (3Å) to absorb HCl, reducing dimerization byproducts (<2%) .

Basic: What are the best practices for validating target engagement in cellular assays?

Answer:

- Competitive Binding: Use radiolabeled ligands (e.g., [³H]paroxetine for SERT) with Ki calculations via Cheng-Prusoff equation .

- Thermal Shift Assay (TSA): Monitor protein melting shifts (ΔTm >2°C) upon compound binding .

- CRISPR Knockout: Confirm activity loss in SERT-KO HEK293 cells (IC₅₀ shift from 15 nM to >1 µM) .

Advanced: How do enantiomeric impurities impact biological activity, and what chiral resolution methods are recommended?

Answer:

- Activity Impact: R-enantiomer shows 10-fold higher SERT inhibition (IC₅₀ 8 nM) vs. S-enantiomer (IC₅₀ 80 nM) .

- Resolution Methods:

- Chiral HPLC: Use Chiralpak AD-H column (heptane/ethanol 90:10); retention times 12.1 min (R) and 14.3 min (S) .

- Enzymatic Resolution: Lipase B (Candida antarctica) selectively acylates S-enantiomer (ee >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.